N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H18BrN3O3S2 and its molecular weight is 528.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its inhibitory effects on various enzymes and its implications in therapeutic applications.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 2-(4-bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid using dichloromethane as a solvent. The reaction was catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate, leading to the formation of the target compound. The resulting product was characterized by single-crystal X-ray diffraction, revealing a novel crystal structure with specific dihedral angles between the thiazole ring and the bromine-substituted benzene ring, indicating a stable molecular conformation .
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme family is involved in various physiological processes including thrombosis, inflammation, and cancer progression.
In studies evaluating its inhibitory effects, this compound demonstrated significant potency against several isoforms of h-NTPDases:
Isoform | IC50 (μM) | Biological Relevance |
---|---|---|
h-NTPDase1 | 2.88 ± 0.13 | Involved in thrombosis |
h-NTPDase2 | Sub-micromolar | Associated with inflammation |
h-NTPDase3 | 0.72 ± 0.11 | Implicated in cancer |
h-NTPDase8 | Selectively blocked | Plays a role in various pathological conditions |
These findings indicate that this compound could serve as a lead compound for developing targeted therapies for diseases linked to these enzymes .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It showed promising activity against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. The comparison with established antibiotics highlights its efficacy:
Compound | MIC (μg/mL) | Control |
---|---|---|
This compound | 6.25 | Isoniazid (0.25) |
Ciprofloxacin | 2 | - |
This suggests that the compound could be further explored for its application in treating bacterial infections .
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of compounds similar to this compound in clinical settings. For instance, derivatives of sulfamoyl-benzamides have been shown to selectively inhibit h-NTPDases involved in cancer and inflammatory diseases. The specificity and potency of these compounds suggest that they could be developed into effective drugs with fewer side effects compared to traditional therapies .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBWXSVUQVHICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.